1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea
Description
1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea is a urea-based compound featuring an isochroman-3-ylmethyl group and a 4-methoxybenzyl substituent.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-8-6-14(7-9-17)11-20-19(22)21-12-18-10-15-4-2-3-5-16(15)13-24-18/h2-9,18H,10-13H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVAZFPLTWRXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CC3=CC=CC=C3CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea typically involves the reaction of isochroman-3-ylmethylamine with 4-methoxybenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the urea group into amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Key Observations :
- The 4-methoxybenzyl group is critical for kinase inhibition (e.g., VEGFR-2, GSK-3) across multiple compounds .
- Triazole or styryl linkers (as in T.2 and T.14) enhance antiangiogenic activity by improving binding to kinase domains .
- Pyridinylurea derivatives (e.g., compound 41) demonstrate superior selectivity for GSK-3 compared to fluorinated analogs .
Physicochemical Properties
Comparative physicochemical data for select urea derivatives:
Key Observations :
- Urea derivatives with bulky aromatic groups (e.g., bipyridinyl in compound 39) exhibit higher melting points, suggesting enhanced crystallinity .
Key Observations :
- Microwave-assisted synthesis (e.g., compound 36ac) improves reaction efficiency and yields compared to traditional methods .
- Urea formation via carbamate intermediates (e.g., compound 86h) is a reliable method for introducing 4-methoxybenzyl groups .
Key Observations :
- Chlorinated aromatic substituents (e.g., in compound CLN325) correlate with higher toxicity, whereas non-halogenated derivatives (e.g., compound 41) show better safety .
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